molecular formula C12H9FN2O2 B6329969 3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid CAS No. 1314986-80-5

3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid

Cat. No.: B6329969
CAS No.: 1314986-80-5
M. Wt: 232.21 g/mol
InChI Key: LKGRVYCZROKGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid is an organic compound that features both a pyridine ring and a benzoic acid moiety The presence of an amino group on the pyridine ring and a fluorine atom on the benzoic acid ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid typically involves multiple steps. One common approach starts with the nitration of 4-fluorobenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The next step involves the coupling of the aminopyridine moiety to the fluorobenzoic acid through a nucleophilic substitution reaction. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can produce various substituted benzoic acids.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can influence its binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Aminopyridin-3-yl)acrylate: Similar structure but with an acrylate group instead of a benzoic acid moiety.

    3-(6-Aminopyridin-3-yl)benzamide: Contains a benzamide group instead of a benzoic acid group.

    4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid: Features a piperazine ring instead of a benzoic acid ring.

Uniqueness

3-(6-Aminopyridin-3-yl)-4-fluorobenzoic acid is unique due to the combination of the amino group on the pyridine ring and the fluorine atom on the benzoic acid ring. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-10-3-1-7(12(16)17)5-9(10)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGRVYCZROKGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CN=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.